

# Technical Guide: Sourcing and Utilization of 5-(2-Hydroxyethyl)uracil

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## Compound of Interest

Compound Name:	5-(2-Hydroxyethyl)pyrimidin-4(1H)-one
CAS No.:	19144-69-5
Cat. No.:	B579203

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## Executive Summary

5-(2-Hydroxyethyl)uracil (CAS 23956-12-9) is a synthetic pyrimidine derivative distinct from the more common oxidative DNA lesion 5-(hydroxymethyl)uracil. It serves as a critical scaffold in medicinal chemistry, specifically as a precursor for 5-vinyluracil and acyclic nucleoside phosphonates (analogous to acyclovir/ganciclovir). Its primary utility lies in drug development targeting Herpes Simplex Virus (HSV) thymidine kinases and in mechanistic studies of DNA polymerase fidelity where vinyl-substituted bases are required.

## Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Specification
Chemical Name	5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione
CAS Number	23956-12-9
Synonyms	5-(2-Hydroxyethyl)uracil; 5-HEU
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	156.14 g/mol
Appearance	White to off-white crystalline solid
Melting Point	264–265 °C (lit.) <sup>[1]</sup>
Solubility	Soluble in DMSO, DMF; Sparingly soluble in water
pKa	~9.5 (uracil N3-H)

**Structural Insight:** Unlike 5-hydroxymethyluracil (which has a primary alcohol directly on the C5-methyl group), 5-(2-hydroxyethyl)uracil possesses an extended two-carbon chain. This ethylene spacer is crucial for its conversion into vinyl derivatives via elimination reactions.

## Synthesis & Production Methodologies

The synthesis of 5-(2-hydroxyethyl)uracil is non-trivial and typically follows specific heterocycle formation or modification protocols. The most authoritative method, established by Fissekis and Sweet, involves the modification of uracil derivatives to install the hydroxyethyl side chain.

### Core Synthetic Pathway (The Fissekis Method)

The synthesis generally proceeds through the reduction of ester precursors or direct alkylation strategies.

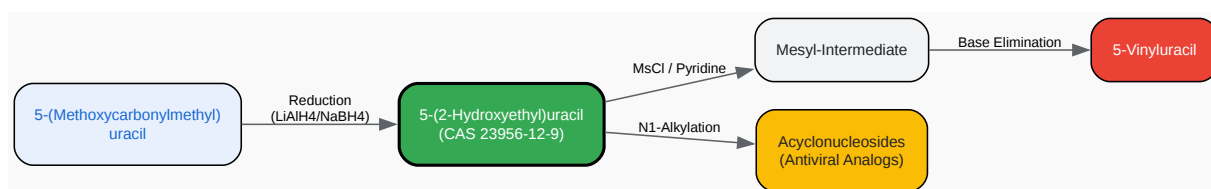
- **Precursor Selection:** The process often begins with 5-(methoxycarbonylmethyl)uracil or a related ester.
- **Reduction:** The ester group is reduced (typically using Lithium Aluminum Hydride, LiAlH<sub>4</sub>, or Sodium Borohydride, NaBH<sub>4</sub>) to yield the alcohol, 5-(2-hydroxyethyl)uracil.

- Purification: Recrystallization from ethanol/water systems is standard to achieve >98% purity.

## Downstream Application: Synthesis of 5-Vinyluracil

The most significant chemical utility of 5-(2-hydroxyethyl)uracil is its dehydration to form 5-vinyluracil, a potent thymine analog.

- Mechanism: The hydroxyl group is first activated (e.g., mesylation with methanesulfonyl chloride).
- Elimination: Base-catalyzed elimination removes the mesylate, generating the vinyl double bond at the C5 position.



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Figure 1: Synthetic utility of 5-(2-hydroxyethyl)uracil as a central hub for vinyl-uracil and acyclonucleoside production.

## Biological Applications & Research Use

### A. Antiviral Drug Development

Researchers utilize 5-(2-hydroxyethyl)uracil as a scaffold to synthesize acyclonucleosides. These compounds mimic the structure of guanosine analogs (like acyclovir) but utilize the uracil base.

- Mechanism: These analogs are designed to be phosphorylated by viral thymidine kinase (HSV-1 TK), acting as chain terminators or inhibitors of viral DNA polymerase.
- Significance: The hydroxyethyl side chain provides a handle for attaching acyclic sugar mimics, critical for overcoming resistance to standard therapies.

## B. DNA Damage & Repair Studies[5]

- 5-Vinyluracil Precursor: By converting 5-(2-hydroxyethyl)uracil to 5-vinyluracil, scientists can incorporate this analog into DNA oligonucleotides.
- Research Goal: This allows for the study of "steric probes" in DNA replication. The vinyl group tests the tolerance of DNA polymerases for bulky C5-substituents, aiding in the understanding of mutagenesis mechanisms.

## Handling, Stability, and Protocols

### Solubility Protocol

Due to the high melting point and polarity of the uracil ring, solubility can be challenging.

- Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (up to 50 mM).
- Aqueous Solubility: Sparingly soluble. Heating to 50°C may be required to dissolve in water or saline buffers.
- Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Store at -20°C.

### Storage & Stability[8]

- Hygroscopicity: The compound possesses a primary alcohol, making it potentially hygroscopic.
- Storage: Store at -20°C under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation or moisture absorption.
- Shelf Life: >2 years if stored properly in solid form.

## Sourcing & Supplier Evaluation

When sourcing CAS 23956-12-9, "Supplier" is a variable role. Researchers must validate the source using strict Critical Quality Attributes (CQAs).

## Critical Quality Attributes (CoA Requirements)

Do not accept a shipment without a Certificate of Analysis verifying:

- Identity ( $^1\text{H-NMR}$ ): Must show distinct triplets for the ethylene chain ( $-\text{CH}_2-\text{CH}_2-$ ) around 3.5–4.0 ppm and the C6-H singlet around 7.2–7.5 ppm (in  $\text{DMSO-d}_6$ ).
- Purity (HPLC): Minimum 98% area normalization at 254 nm.
- Water Content: <1% (Karl Fischer), as moisture interferes with subsequent activation steps (e.g., mesylation).

## Recommended Sourcing Strategy

While major catalog houses (e.g., Sigma-Aldrich, Enamine) may list this, it is often a "make-to-order" item.

- Primary Tier: Specialized nucleoside chemistry CROs (e.g., Carbosynth, Berry & Associates).
- Verification: If sourcing from general aggregators (ChemicalBook, etc.), request the  $^1\text{H-NMR}$  spectrum before purchase to distinguish it from the cheaper, more common 5-(hydroxymethyl)uracil.

## References

- Fissekis, J. D., & Sweet, F. (1973).<sup>[2][3]</sup> The chemistry of some 5-(2-hydroxyalkyl)uracil derivatives and a synthesis of 5-vinyluracil. *The Journal of Organic Chemistry*, 38(2), 264–269.<sup>[2][3]</sup> [Link](#)
- Jones, A. S., Stephenson, G. P., & Walker, R. T. (1973).<sup>[2][3]</sup> A method for the rapid preparation of 5-vinyluracil in high yield.<sup>[2][3]</sup> *Nucleic Acids Research* (Cited in context of *Biochim Biophys Acta*). [Link](#)
- ChemicalBook. (2024). 5-(2-Hydroxyethyl)uracil Product Entry & Properties. [Link](#)
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## Sources

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- 2. A method for the rapid preparation of 5-vinyluracil in high yield - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. A method for the rapid preparation of 5-vinyluracil in high yield - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
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